1-ethyl-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-ethyl-3-methylindole |
InChI |
InChI=1S/C11H13N/c1-3-12-8-9(2)10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
AADWECDVCQQENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 Ethyl 3 Methyl 1h Indole
Pericyclic Reactions and Cycloadditions Involving the Indole (B1671886) Core
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations for modifying the indole nucleus. msu.edu The indole C2=C3 double bond can participate as a 2π component in cycloaddition reactions. However, the 3-methyl substituent in 1-ethyl-3-methyl-1H-indole sterically hinders and electronically deactivates this position for many cycloadditions. Consequently, the indole often engages in these reactions through its carbocyclic benzene (B151609) ring or acts as a dipolarophile.
One of the most important classes of pericyclic reactions for forming five-membered rings is the 1,3-dipolar cycloaddition. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. wikipedia.org The indole C2=C3 bond can act as the dipolarophile. For instance, the reaction of indoles with nitrile oxides or nitrones can yield complex heterocyclic systems. uchicago.eduresearchgate.net The regioselectivity of these additions is governed by frontier molecular orbital (FMO) theory, considering the interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org
Table 1: Examples of Cycloaddition Reactions Involving the Indole Core
| Reaction Type | Role of Indole | Reactant Partner | Product Type |
| 1,3-Dipolar Cycloaddition | Dipolarophile (C2=C3 bond) | Nitrones, Nitrile Oxides | Isoxazolidines, Isoxazolines |
| Hetero-Diels-Alder | Dienophile (C2=C3 bond) | Nitrosoalkenes | 1,2-Oxazine derivatives |
| [4+2] Cycloaddition | Diene (Benzene ring) | Activated Alkenes/Alkynes | Fused carbocyclic systems |
Redox Chemistry of this compound
The redox chemistry of indoles is fundamental to both their synthesis and functionalization. The electron-rich nature of the pyrrole (B145914) moiety makes it susceptible to both oxidation and reduction under specific conditions.
Catalytic Hydrogenation and Chemo-Selective Reduction of the Pyrrole Moiety
The hydrogenation of the indole nucleus is a challenging but valuable transformation, yielding indolines, which are important structural motifs in many biologically active compounds. nih.gov The primary challenge lies in the selective reduction of the pyrrole ring while preserving the aromaticity of the fused benzene ring. nih.gov This chemo-selective reduction is typically achieved through catalytic hydrogenation.
A variety of catalysts have been employed for this purpose, with platinum on carbon (Pt/C) being a common choice for heterogeneous catalysis. nih.gov These reactions are often performed under acidic conditions, as protonation at the C3 position generates an iminium ion that is more susceptible to hydrogenation. nih.gov However, for this compound, protonation at C3 is blocked. Reduction can still proceed, though 2,3-disubstituted indoles often require more forcing conditions, such as higher hydrogen pressure and increased catalyst loading, compared to simpler indoles. nih.gov
Homogeneous catalysts, particularly those based on iridium (Ir) and rhodium (Rh), have also proven highly effective for the asymmetric hydrogenation of substituted indoles, yielding chiral indolines with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org For 2,3-disubstituted indoles, specific iridium complexes paired with chiral ligands have been developed that can operate under relatively mild conditions. chinesechemsoc.orgchinesechemsoc.org
Table 2: Selected Catalytic Systems for the Hydrogenation of Substituted Indoles
| Catalyst System | Conditions | Substrate Type | Product | Reference |
| Pt/C, p-toluenesulfonic acid | H₂ (moderate pressure), H₂O, room temp. | Unprotected Indoles | Indolines | nih.gov |
| [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos | H₂ (50 atm), MeSO₃H, CHCl₃, 70 °C | 2,3-Disubstituted 1H-Indoles | Chiral Indolines | chinesechemsoc.org |
| B(C₆F₅)₃ (Frustrated Lewis Pair) | H₂ (4 atm), Toluene, 140 °C (microwave) | 1-Methylindole | 1-Methylindoline | researchgate.net |
Selective Oxidation of Indole Derivatives
The electron-rich indole ring is readily oxidized. The site of oxidation is highly dependent on the substitution pattern of the indole and the choice of oxidant. For this compound, the C3 position is blocked by a methyl group, which prevents the formation of typical 3-oxygenated products like indoxyl.
Oxidation is therefore often directed to the C2 position. Treatment of 3-substituted indoles with reagents like N-bromosuccinimide (NBS) or peroxy acids can lead to the formation of 2-oxoindoles (oxindoles). The reaction likely proceeds through an initial electrophilic attack at the C2 position, followed by the addition of water and subsequent elimination or rearrangement. Another potential outcome of indole oxidation is cleavage of the C2=C3 bond, which can be achieved using strong oxidants like ozone or potassium permanganate, leading to the formation of 2-acylaminobenzaldehydes or related derivatives. The N-ethyl group in this compound is generally stable under these conditions but can influence the electronic properties and solubility of the substrate.
Intramolecular Rearrangements and Byproduct Formation in Indole Reactions
Indole derivatives can undergo a variety of intramolecular rearrangements, often under thermal or catalytic conditions. These rearrangements can be synthetically useful or can lead to the formation of unexpected byproducts.
A notable example is the Fischer indole synthesis itself, which involves a organicchemistrydata.orgorganicchemistrydata.org-sigmatropic rearrangement of an arylhydrazone intermediate. nih.gov While this is a synthetic route to indoles rather than a reaction of them, it highlights the inherent tendency of related structures to rearrange. In reactions involving pre-formed indoles, acid-catalyzed migrations of substituents are known. For instance, under strong acid conditions, alkyl groups can sometimes migrate from one position to another on the indole ring.
A more complex rearrangement observed in polycyclic indole systems is the Sommelet-Hauser rearrangement. researchgate.net This reaction was unexpectedly observed during cyclization attempts of certain indole derivatives under Swern oxidation conditions, leading to the introduction of a methylsulfanylmethyl group onto the benzene ring at the C4 position. researchgate.net This suggests that intermediates formed during reactions on the pyrrole moiety can trigger rearrangements involving the carbocyclic ring.
During the synthesis of polymers from aniline derivatives, a Claisen-type amino rearrangement can occur, where an N-alkenyl group rearranges to the C2 position prior to cyclization to form the indole structure. researchgate.net
Common byproducts in reactions involving indoles often arise from their high nucleophilicity and susceptibility to acid. Under acidic conditions, indoles can undergo polymerization or dimerization. bhu.ac.in Although the C3-methyl group in this compound blocks the most common pathway for polymerization (which starts with C3-protonation), acid-catalyzed side reactions can still occur. bhu.ac.in In metal-catalyzed cross-coupling reactions, the formation of phenol byproducts from the oxidative decomposition of boronic acid coupling partners can also complicate product purification. acs.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Ethyl 3 Methyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of 1-ethyl-3-methyl-1H-indole.
One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, offers the initial and fundamental layer of structural information for this compound.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the N-ethyl group, and the protons of the 3-methyl group. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal the spatial relationships between neighboring protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shift is indicative of its hybridization and chemical environment.
DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is achieved by varying the pulse angle, which results in different signal phases for each type of carbon.
The following table summarizes the predicted ¹H and ¹³C NMR data for this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1-CH₂ | ~4.1 (q) | ~40 | CH₂ |
| 1-CH₂C H₃ | ~1.4 (t) | ~15 | CH₃ |
| 2-H | ~6.9 (s) | ~128 | CH |
| 3-CH₃ | ~2.3 (s) | ~10 | CH₃ |
| 4-H | ~7.6 (d) | ~121 | CH |
| 5-H | ~7.1 (t) | ~120 | CH |
| 6-H | ~7.2 (t) | ~122 | CH |
| 7-H | ~7.5 (d) | ~110 | CH |
| 3a | - | ~129 | Quaternary |
| 7a | - | ~136 | Quaternary |
| 3 | - | ~111 | Quaternary |
| 2 | - | ~128 | Quaternary |
Note: The chemical shifts are predicted values based on known substituent effects on the indole ring. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'q' a quartet.
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and among the aromatic protons on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show a correlation between the N-CH₂ protons and the C2 and C7a carbons of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is instrumental in determining the stereochemistry and conformation of a molecule. In the case of this compound, it could show spatial proximity between the N-ethyl group protons and the H-7 proton.
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can provide valuable insights into its structure in the solid phase. In the solid state, molecules are in a fixed orientation, which can provide information about intermolecular interactions and crystalline packing. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization. Furthermore, ssNMR can be used to study supramolecular structures, such as co-crystals or inclusion complexes, that this compound might form.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, as there is only one possible combination of atoms that can result in the measured exact mass. For this compound (C₁₁H₁₃N), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the elemental composition.
| Ion | Theoretical Exact Mass |
| [C₁₁H₁₃N + H]⁺ | 160.1121 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the structure of the molecule. The fragmentation pattern is characteristic of the compound and can be used for its identification.
A plausible fragmentation pathway for this compound would likely involve the loss of the ethyl group from the nitrogen atom. The initial fragmentation would likely be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation. Subsequent fragmentation could involve the loss of an ethene molecule (C₂H₄). The indole ring itself is quite stable and would likely remain intact during the initial fragmentation steps.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bond vibrations within the this compound molecule. While a specific spectrum for this exact compound is not publicly available, analysis of closely related structures such as 1-methylindole and 3-methylindole allows for a precise prediction of its characteristic vibrational modes. researchgate.netnih.govacs.org
Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds and provides information on the various stretching and bending vibrations. For this compound, the absence of an N-H bond means the characteristic sharp N-H stretching peak around 3400 cm⁻¹ will be absent, a key differentiator from N-unsubstituted indoles. researchgate.net The spectrum will be dominated by C-H stretching vibrations from the aromatic indole ring, the ethyl group, and the methyl group. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹. researchgate.net The aromatic C=C ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is an excellent complementary technique. It is particularly effective for identifying vibrations of non-polar bonds, such as the C=C bonds of the aromatic system. nih.govacs.org The vapor-phase Raman spectrum of related compounds like 3-methylindole shows that intermolecular interactions, such as hydrogen bonding in condensed phases, are eliminated, providing a clearer view of the fundamental molecular vibrations. researchgate.net
The expected vibrational frequencies for this compound, based on data from analogous compounds, are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Vibrations of C-H bonds on the indole ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |
| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman | Skeletal vibrations of the fused aromatic rings. |
| CH₂/CH₃ Bending | 1470 - 1370 | IR, Raman | Scissoring and bending modes of the ethyl and methyl groups. |
| C-N Stretch | 1360 - 1250 | IR | Stretching of the carbon-nitrogen bonds within the pyrrole (B145914) ring. |
| Aromatic C-H Out-of-Plane Bending | 900 - 700 | IR | Strong bands characteristic of the substitution pattern on the benzene ring. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides insight into the conjugated π-electron system of the indole ring. The absorption and emission properties are sensitive to the substitution pattern on the ring.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands originating from π-π* electronic transitions, labeled ¹Lₐ and ¹Lₑ. nih.gov Methyl and ethyl substitutions on the pyrrole ring typically influence the energies of these transitions. nih.gov For this compound, absorption maxima are expected in the 200-300 nm range. Based on studies of 1-methylindole and 3-methylindole, the primary absorption peak (¹Lₑ transition) is anticipated around 280-290 nm, with a second, stronger absorption band (¹Lₐ transition) appearing at shorter wavelengths, typically around 220-230 nm. researchgate.netresearchgate.net
Fluorescence Spectroscopy: Substituted indoles are often fluorescent, and their emission spectra are sensitive to the local environment. When excited at its absorption maximum (around 280 nm), this compound is expected to exhibit a fluorescence emission maximum. For the related 3-methylindole, the emission peak is observed around 365 nm. researchgate.net The ethyl group at the N1 position is not expected to significantly shift the emission wavelength compared to 3-methylindole. The fluorescence quantum yield and lifetime are key parameters that can further characterize the compound's photophysical properties. researchgate.net
| Spectroscopic Parameter | Expected Value | Transition/Comment |
| UV Absorption λₘₐₓ (¹Lₐ) | ~220-230 nm | Stronger intensity band. |
| UV Absorption λₘₐₓ (¹Lₑ) | ~280-290 nm | Weaker intensity band with vibrational fine structure. |
| Fluorescence Excitation λₘₐₓ | ~280-290 nm | Corresponds to the lowest energy absorption band. |
| Fluorescence Emission λₘₐₓ | ~360-370 nm | Expected Stokes shift of approximately 80-90 nm. nih.gov |
X-ray Diffraction Analysis for Single Crystal and Powder Studies
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific XRD data for this compound is not available, data from the closely related compound, 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, provides a strong basis for predicting its structural characteristics. nih.gov
Single Crystal X-ray Diffraction: This technique would provide definitive proof of structure, including bond lengths, bond angles, and torsional angles. It is expected that the indole ring system of this compound is nearly planar. nih.gov The ethyl and methyl substituents would be positioned accordingly. The analysis would also reveal the packing of molecules in the crystal lattice, which is governed by weak intermolecular forces such as van der Waals interactions and potential C-H···π interactions. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples, providing information about the crystal lattice parameters and phase purity of a bulk sample. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.
The crystallographic data for the analogue 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole suggests the type of structural information that would be obtained for this compound.
| Crystallographic Parameter | Value for Analogue (C₂₁H₂₃NSi) nih.gov | Expected for this compound |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| a (Å) | 12.6271 (6) | To be determined |
| b (Å) | 9.3928 (5) | To be determined |
| c (Å) | 16.6616 (8) | To be determined |
| β (°) | 111.954 (2) | To be determined |
| Volume (ų) | 1832.83 (16) | To be determined |
| Key Structural Feature | Indole ring system is nearly planar | The indole ring is expected to be nearly planar. |
Elemental Analysis and Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Elemental Analysis: This fundamental technique determines the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₃N) to confirm the empirical formula and support the compound's identity.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 82.97 |
| Hydrogen (H) | 8.23 |
| Nitrogen (N) | 8.80 |
Chromatographic Purity Assessment: Chromatographic methods are essential for determining the purity of the compound by separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would likely be employed for this compound. sielc.com The purity is determined by the peak area percentage of the main component in the chromatogram.
| HPLC Parameter | Typical Condition sielc.com |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic acid) |
| Detection | UV detector set to an absorption maximum (e.g., ~220 nm or ~280 nm) |
| Result | A single major peak indicates high purity. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. jmchemsci.com The GC retention time is a characteristic of the compound under specific conditions, while the mass spectrum provides its molecular weight and fragmentation pattern. For this compound (MW: 159.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 159. A major fragment would likely result from the loss of a methyl group (M-15) to give a peak at m/z = 144, which is a common fragmentation pathway for ethyl-substituted aromatic compounds.
| Mass Spectrometry Data | Expected m/z Value | Fragment Identity |
| Molecular Ion (M⁺) | 159 | [C₁₁H₁₃N]⁺ |
| Primary Fragment | 144 | [M - CH₃]⁺ |
Computational Chemistry and Theoretical Studies on 1 Ethyl 3 Methyl 1h Indole
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to characterizing the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms (ground state geometry), the total electronic energy, and the spatial distribution of molecular orbitals.
For indole (B1671886) derivatives, studies frequently employ hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X, often paired with Pople-style basis sets like 6-311++G(d,p) to ensure a precise description of the electronic structure. researchgate.netresearchgate.net In the case of 1-ethyl-3-methyl-1H-indole, DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This involves exploring the rotational freedom of the ethyl and methyl groups to locate the global minimum on the potential energy surface.
Once the optimized geometry is obtained, various electronic properties can be calculated. The total energy provides a measure of the molecule's stability, while the molecular orbitals (MOs) describe the regions in space where electrons are likely to be found. The distribution of these orbitals, particularly the frontier orbitals, is crucial for understanding the molecule's reactivity.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data typical for a DFT (B3LYP/6-311++G(d,p)) calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 | 1.38 Å |
| C2-C3 | 1.37 Å | |
| C3-C3a | 1.45 Å | |
| N1-C7a | 1.39 Å | |
| C3-C(methyl) | 1.51 Å | |
| N1-C(ethyl) | 1.47 Å | |
| Bond Angle | C2-N1-C7a | 108.5° |
| N1-C2-C3 | 110.0° | |
| C2-C3-C3a | 107.5° | |
| Dihedral Angle | C2-N1-C(ethyl)-C(ethyl) | 85.0° |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer an alternative and often more rigorous approach to electronic structure calculation. researchgate.net Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods are derived directly from fundamental physical principles without empirical parameterization.
While computationally more demanding than DFT, methods like MP2 incorporate electron correlation effects more systematically, which can be important for accurately predicting energies and properties. For this compound, MP2 calculations could be used to refine the ground state energy obtained from DFT and provide a benchmark for assessing the performance of different DFT functionals. Comparing results from DFT and ab initio methods ensures the reliability of the computational predictions. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. nih.govresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, particularly at the C2-C3 double bond, making this site susceptible to electrophilic attack. The LUMO would be distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. A small gap indicates high polarizability and greater chemical reactivity. nih.gov Other descriptors derived from these energies, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify the molecule's reactivity profile.
Table 2: Representative FMO Energies and Reactivity Descriptors for this compound This table contains exemplary data derived from theoretical calculations.
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.25 |
| Global Hardness (η) | 2.80 |
| Electrophilicity Index (ω) | 1.93 |
Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret the wavefunction in terms of localized chemical bonds and lone pairs. researchgate.net It provides a detailed picture of charge distribution, intramolecular and intermolecular interactions, and charge delocalization (hyperconjugation). researchgate.nettsijournals.com
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound This table shows hypothetical stabilization energies E(2) for significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | π* (C2-C3) | 45.8 |
| LP (N1) | π* (C7a-C3a) | 20.1 |
| π (C2-C3) | π* (C7a-C3a) | 18.5 |
| π (C5-C6) | π* (C3a-C4) | 22.3 |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
The synthesis of substituted indoles can proceed through various mechanisms. mdpi.comnih.gov Computational methods allow for the detailed exploration of these reaction pathways by mapping the potential energy surface (PES). A PES is a mathematical landscape that relates the energy of a chemical system to its geometry.
By mapping the PES for a specific synthetic route to this compound, key points such as reactants, intermediates, transition states, and products can be identified. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Locating the transition state structure and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. nih.gov This information is vital for understanding reaction feasibility and predicting reaction outcomes. For instance, in an electrophilic substitution reaction on the indole ring, computational mapping can predict whether the substituent will add to the C2 or C3 position by comparing the activation energies of the respective pathways.
Table 4: Hypothetical Relative Energies for an Electrophilic Substitution on this compound This table illustrates the energy profile for a generic electrophilic attack at the C2 position.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + E⁺ | 0.0 |
| Transition State (TS) | Sigma complex formation | +15.5 |
| Intermediate | Sigma complex (Wheland intermediate) | +2.5 |
| Products | 2-E-1-ethyl-3-methyl-1H-indole + H⁺ | -5.0 |
Calculation of Activation Barriers and Rate Constants
A diligent search for theoretical studies detailing the calculation of activation barriers and rate constants for reactions involving this compound yielded no specific results. While general methodologies for determining these parameters for organic reactions are well-established, and studies exist for other indole derivatives, no literature could be found where these methods have been applied to this particular compound.
Theoretical Prediction of Regioselectivity and Stereoselectivity
There are no dedicated computational studies on the theoretical prediction of regioselectivity and stereoselectivity for reactions of this compound. Research on other substituted indoles demonstrates that computational methods are frequently used to explain or predict the outcomes of reactions such as cycloadditions or electrophilic substitutions. However, these findings are highly specific to the molecule under investigation and cannot be directly extrapolated to this compound without a dedicated study.
Prediction and Validation of Spectroscopic Properties
GIAO-DFT Calculations for NMR Chemical Shifts
No published data from Gauge-Independent Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations for the NMR chemical shifts of this compound could be located. This computational technique is a powerful tool for predicting and confirming the structure of molecules by comparing calculated NMR shifts with experimental data. While this method has been applied to a wide array of heterocyclic compounds, including various other indole derivatives, a specific analysis for this compound is absent from the current body of scientific literature.
Vibrational Frequency Calculations for IR and Raman Assignments
A search for vibrational frequency calculations to support Infrared (IR) and Raman spectral assignments for this compound did not return any specific studies. Theoretical vibrational analysis is crucial for the accurate assignment of spectral bands to specific molecular motions. Such studies have been performed for simpler related compounds like 3-methylindole and other functionalized indoles, but not for the N-ethylated counterpart. Without these calculations, a detailed and validated assignment of its vibrational modes remains unavailable.
Molecular Dynamics (MD) Simulations
Conformational Analysis and Dynamic Behavior in Solution
There is no evidence of Molecular Dynamics (MD) simulations having been performed to study the conformational analysis and dynamic behavior of this compound in solution. MD simulations provide critical insights into the flexibility of molecules, their preferred shapes in different environments, and interactions with solvent molecules. The absence of such a study means that the dynamic conformational landscape of this specific compound has not been computationally explored.
Advanced Applications of 1 Ethyl 3 Methyl 1h Indole and Its Derivatives in Chemical Sciences
Strategic Role as Building Blocks in Complex Organic Synthesis
The inherent reactivity of the indole (B1671886) nucleus, particularly at the C2 and C3 positions, makes 1-ethyl-3-methyl-1H-indole a valuable precursor for the construction of more elaborate molecular architectures. The presence of the ethyl group at the N1 position and the methyl group at the C3 position influences the electronic properties and steric accessibility of the indole ring, which can be strategically exploited in the synthesis of complex molecules.
Synthesis of Natural Product Analogues
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motif is a recurring feature in many biologically active indole alkaloids. Synthetic chemists often utilize functionalized indole building blocks to construct analogues of natural products to explore structure-activity relationships and develop new therapeutic agents. The this compound core can serve as a foundational element in the synthesis of analogues of various indole alkaloids. For instance, the core structure is present in numerous natural products that exhibit a wide range of biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties nih.gov.
The synthesis of such analogues often involves the functionalization of the indole core at various positions. Classical methods like the Fischer indole synthesis, as well as more modern approaches, can be employed to construct the initial indole ring system, which can then be elaborated into more complex structures.
Precursors for Advanced Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of a variety of fused heterocyclic systems. The reactivity of the indole ring allows for the annulation of additional rings, leading to the formation of complex polycyclic structures with diverse pharmacological and material properties.
One common strategy involves the functionalization of the C2 position of the indole ring, followed by cyclization reactions to form fused systems. For example, derivatives of this compound can be used in reactions to synthesize pyrimidoindoles and quinolines, which are known to possess significant biological activities metu.edu.tr. The synthesis of these fused systems often involves the introduction of reactive functional groups, such as acyl azides or isocyanates, which can then undergo intramolecular cyclization metu.edu.tr.
The following table outlines some of the advanced heterocyclic systems that can be potentially synthesized from this compound derivatives:
| Heterocyclic System | Potential Synthetic Strategy |
| Pyrimidoindoles | Intramolecular cyclization of urea derivatives of the indole core. |
| Quinolines | Ozonolysis of the indole double bond followed by cyclization. |
| Carbazoles | Cyclization reactions involving the indole and an adjacent aromatic ring. |
| β-Carbolines | Pictet-Spengler reaction with an appropriate aldehyde. |
These synthetic strategies highlight the versatility of this compound as a precursor for generating a library of complex heterocyclic compounds with potential applications in drug discovery and materials science.
Contributions to Materials Science and Engineering
The unique electronic and photophysical properties of the indole ring have led to its incorporation into a variety of functional materials. The this compound moiety, with its specific substitution pattern, can be used to tune the properties of these materials for specific applications.
Design and Synthesis of Functional Polymers (as monomers or polymerizable units)
Indole-containing polymers are a class of materials that have garnered significant interest due to their potential applications in electronics, sensing, and coatings. While the direct polymerization of this compound is not widely reported, a structurally related polymer, poly(2-ethyl-3-methyl-1H-indole), has been synthesized and characterized researchgate.netresearchgate.net. This polymer is produced through the intramolecular acid-catalyzed cyclization of a polyaniline derivative researchgate.net.
The resulting poly(2-ethyl-3-methylindole) exhibits interesting physicochemical properties, including good thermal stability and photoluminescence researchgate.net. The study of this polymer provides valuable insights into how the substitution pattern on the indole ring influences the properties of the resulting material. It is conceivable that a polymer derived from this compound would exhibit distinct electronic and morphological characteristics due to the different placement of the ethyl group.
The table below summarizes the properties of the closely related poly(2-ethyl-3-methylindole):
| Property | Value/Observation | Reference |
| Synthesis Method | Intramolecular acid-catalyzed cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] | researchgate.net |
| Thermal Stability | Good | researchgate.net |
| Photoluminescence | Bathochromic shift and increased intensity compared to the precursor polymer | researchgate.net |
| Photoconductivity | Observed | researchgate.net |
| Electroactivity | Good | researchgate.net |
The synthesis of functional polymers from indole derivatives opens up avenues for the development of novel materials with tailored properties for a range of technological applications.
Development of Optoelectronic Materials
The indole nucleus is an excellent electron-donating moiety, making it a valuable component in the design of push-pull chromophores and other optoelectronic materials nih.govnih.gov. These materials have applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. The electron-donating ability of the indole ring can be tuned by substitution, and the this compound scaffold offers a platform for such modifications.
By coupling the this compound donor with a suitable electron-accepting group through a conjugated linker, it is possible to create molecules with significant intramolecular charge-transfer character. This charge-transfer transition is responsible for the unique optical and electronic properties of these materials. The specific substitution pattern of this compound can influence the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission properties of the resulting chromophores. While specific examples utilizing this compound in optoelectronic devices are not prevalent in the literature, the fundamental principles of donor-acceptor chromophore design suggest its potential in this field.
Advanced Pigments and Dyes
The extended π-conjugated system of the indole ring makes it a suitable chromophore for the development of dyes and pigments. Azo dyes containing indole moieties have been synthesized and their spectral properties investigated pleiades.online. These dyes exhibit absorption in the visible region of the electromagnetic spectrum and their color can be tuned by modifying the substituents on the indole ring and the nature of the diazonium salt used in the coupling reaction pleiades.online.
Derivatives of this compound can be used as coupling components in the synthesis of novel azo dyes. The ethyl group at the N1 position and the methyl group at the C3 position would likely influence the electronic properties and the steric environment of the resulting dye molecule, thereby affecting its color and fastness properties. The synthesis of such dyes typically involves the diazotization of an aromatic amine followed by an azo coupling reaction with the indole derivative. The investigation of dyes based on the this compound scaffold could lead to the discovery of new colorants with improved properties for various applications, including textiles, printing, and imaging.
Catalytic Applications in Organic Transformations
The indole framework, a prevalent motif in numerous natural products and pharmaceuticals, has also garnered significant attention in the realm of catalysis. The unique electronic properties and the potential for functionalization at various positions of the indole ring make its derivatives attractive candidates for the development of novel catalytic systems. Specifically, this compound and its derivatives have emerged as versatile platforms in various catalytic applications, ranging from organocatalysis to their integration into more complex catalytic systems.
Role as Organocatalysts or Precursors to Ligands
While direct organocatalytic applications of this compound itself are not extensively documented, the broader class of substituted indoles serves as a critical foundation for the design and synthesis of potent organocatalysts and chiral ligands for asymmetric catalysis. The structural versatility of the indole scaffold allows for the introduction of various functional groups that can participate in catalytic cycles.
Indole derivatives are valuable precursors for the synthesis of chiral ligands, particularly for transition-metal-catalyzed reactions. The functionalization of the indole skeleton is a well-explored area, offering numerous possibilities for designing bespoke ligands. For instance, chiral indole-phosphine-oxazoline (IndPHOX) ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic substitution reactions. tuni.fi These ligands, featuring an indole core, demonstrate high efficiency in forming carbon-carbon and carbon-nitrogen bonds with excellent enantioselectivity. The synthesis of such ligands often involves the functionalization of the indole at the N1, C2, or C3 positions. This compound, with its pre-existing substitution pattern, offers a unique starting point for the synthesis of novel ligand architectures.
The N-ethyl group in this compound can influence the steric and electronic properties of derived ligands, potentially leading to improved catalytic activity and selectivity. The development of chiral catalysts is a cornerstone of modern synthetic chemistry, and indole-based structures continue to be a fertile ground for innovation in this field.
Applications in Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy for improving catalyst recyclability and simplifying product purification. Indole derivatives can be functionalized and anchored to various solid supports, including polymers, silica, and nanoparticles, to generate robust and reusable catalytic systems.
While specific examples of heterogenized catalysts derived directly from this compound are not prevalent in the literature, the general principles of catalyst immobilization can be readily applied. For instance, functional groups suitable for grafting onto a solid support, such as hydroxyl, carboxyl, or amino groups, can be introduced into the indole ring or its substituents. These functionalized indoles can then be covalently attached to the support material.
Several approaches have been developed for the synthesis of 3-substituted indoles using heterogeneous catalysts. nih.gov These include the use of solid acid catalysts like phosphate zirconia and heteropoly acids for Friedel-Crafts alkylations of indoles. openmedicinalchemistryjournal.com Furthermore, polymer-supported gold(III) catalysts have been developed for the synthesis of indole libraries. acs.org These examples highlight the potential for developing heterogeneous catalysts based on the this compound scaffold for a variety of organic transformations. The development of such catalysts aligns with the principles of green chemistry by promoting catalyst reuse and reducing waste.
Table 1: Examples of Heterogeneous Catalysts Used in Indole Chemistry
| Catalyst Type | Application | Reference |
|---|---|---|
| Phosphate Zirconia (P-Zr) | Synthesis of cyclo[b]indoles | openmedicinalchemistryjournal.com |
| Bi(NO₃)₃·5H₂O | Synthesis of cyclo[b]indoles | openmedicinalchemistryjournal.com |
| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Friedel-Crafts alkylation of indoles | openmedicinalchemistryjournal.com |
| Cellulose Sulfuric Acid (CSA) | Synthesis of indole derivatives | openmedicinalchemistryjournal.com |
Integration with Ionic Liquid-Based Catalytic Systems
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained prominence as environmentally benign solvents and catalysts in a wide array of chemical processes. The unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional volatile organic solvents.
The integration of indole-based structures with ionic liquids has led to the development of novel catalytic systems. While research specifically detailing this compound-based ionic liquids is emerging, the broader family of imidazolium-based ionic liquids, which share structural similarities with the N-substituted indole cation, has been extensively studied for its catalytic prowess.
For instance, DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquids have been employed as efficient and recyclable catalysts for the synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes. nih.gov These ionic liquids can act as dual acid-base catalysts, promoting tandem reactions with high efficiency. The development of task-specific ionic liquids, where the cation or anion is designed to perform a specific catalytic function, is a growing area of research. In this context, an ionic liquid incorporating the this compound moiety could potentially exhibit unique catalytic activities.
The use of ionic liquids in indole chemistry is not limited to their role as catalysts. They can also serve as the reaction medium, influencing reaction rates and selectivities. For example, the synthesis of 3-substituted indoles has been successfully carried out in ionic liquids, often leading to improved yields and easier product isolation.
Table 2: Chemical Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bismuth(III) nitrate pentahydrate |
| Cellulose Sulfuric Acid |
| 1,4-diazabicyclo[2.2.2]octane |
| Gold(III) |
| Phosphotungstic acid |
Future Research Directions and Unexplored Avenues for 1 Ethyl 3 Methyl 1h Indole
Development of Highly Efficient and Atom-Economical Synthetic Routes
The pursuit of sustainable chemical manufacturing necessitates the development of synthetic pathways that are both efficient and environmentally benign. For 1-ethyl-3-methyl-1H-indole, future research should prioritize the establishment of synthetic routes that adhere to the principles of green chemistry, focusing on high atom economy, the use of renewable starting materials, and the reduction of waste.
Current synthetic strategies for substituted indoles often rely on multi-step sequences that may involve harsh reagents and generate significant byproducts. Future efforts could explore one-pot multicomponent reactions, which offer a streamlined approach to constructing the indole (B1671886) core with the desired substituents in a single operation. nih.govbldpharm.com Catalytic methods, particularly those employing earth-abundant and non-toxic metals, represent another promising avenue. For instance, iridium-catalyzed dehydrogenation of N-heterocycles and alcohols could provide a green alternative for the N-alkylation of the indole nucleus. chemicalbook.com
The concept of "redox economy" should also guide the design of new syntheses, aiming to minimize the number of oxidation and reduction steps, which are often less atom-economical. ucl.ac.uk The development of catalytic cycles that directly functionalize C-H bonds would be a significant step towards this goal.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity | Identification of suitable starting materials and catalysts |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, improved sustainability | Catalyst design for high selectivity and turnover |
| C-H Functionalization | High atom economy, step reduction | Achieving regioselectivity at the desired positions |
| Biocatalysis | Mild reaction conditions, high enantioselectivity | Enzyme discovery and engineering for specific substrates |
In-depth Mechanistic Studies of Emerging Reactivity Modes
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
For instance, palladium-catalyzed functionalization of indoles is a powerful tool, and a deeper mechanistic understanding of the role of ligands and additives could lead to the development of more efficient and selective processes. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict the outcomes of different reaction conditions. wikipedia.org Such computational studies can illuminate the origins of regioselectivity and chemoselectivity in C-H activation and functionalization reactions. wikipedia.org
Experimental techniques such as kinetic studies, isotope labeling, and in-situ reaction monitoring can provide valuable data to validate computational models. By unraveling the mechanisms of key transformations, researchers can rationally design improved catalytic systems and expand the synthetic utility of this compound.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery
The convergence of artificial intelligence (AI) and chemistry offers transformative potential for the synthesis and discovery of novel molecules. For this compound, machine learning (ML) algorithms could be trained on large datasets of known indole reactions to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even propose entirely new pathways. nih.govresearchgate.net
Predictive models can be developed to forecast the energy barriers and selectivity of C-H activation reactions on the indole scaffold, guiding experimental efforts towards the most promising approaches. nih.gov Furthermore, AI can be integrated into automated synthesis platforms to accelerate the discovery and optimization of synthetic routes in a closed-loop fashion. researchgate.net This data-driven approach has the potential to significantly reduce the time and resources required for synthetic research. nih.gov
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Potential Impact | Data Requirements |
| Retrosynthesis Prediction | Rapid identification of viable synthetic pathways | Large database of known indole reactions |
| Reaction Condition Optimization | Improved yields and selectivity, reduced experimental effort | Structured data on reaction parameters and outcomes |
| Property Prediction | In-silico screening for desired biological or material properties | Datasets linking indole structures to specific properties |
| De Novo Design | Generation of novel indole derivatives with optimized characteristics | Generative models trained on known bioactive molecules |
Exploration of Solid-State Chemistry and Crystal Engineering
The arrangement of molecules in the solid state profoundly influences their physical and chemical properties, including solubility, stability, and bioavailability. The field of crystal engineering seeks to understand and control these arrangements. For this compound, a systematic investigation of its solid-state chemistry is a largely unexplored but potentially fruitful area of research.
Future work should focus on obtaining single-crystal X-ray diffraction data to determine its precise three-dimensional structure. This would provide valuable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. Computational crystal structure prediction (CSP) methods can be used to explore the landscape of possible polymorphs, which are different crystalline forms of the same compound. researchgate.net The identification and characterization of polymorphs are of critical importance in the pharmaceutical industry, as different forms can have different therapeutic efficacy.
Furthermore, the principles of crystal engineering could be applied to design co-crystals of this compound with other molecules to modulate its physicochemical properties in a predictable manner.
Application in Nanoscience and Advanced Sensing Technologies
The unique electronic and photophysical properties of the indole nucleus make it an attractive building block for the development of advanced materials and sensors. Future research should explore the incorporation of this compound into nanoscience applications and the design of novel sensing technologies.
Indole derivatives have shown promise as fluorescent chemosensors for the detection of metal ions. researchgate.netnih.gov The ethyl and methyl substituents on this compound can be further functionalized with chelating moieties to create highly selective and sensitive sensors for specific analytes. The changes in fluorescence upon binding to a target can be used for quantitative detection in environmental and biological samples.
In the realm of nanoscience, this compound could be used to functionalize the surface of quantum dots or nanoparticles. This can enhance the biocompatibility of these nanomaterials and impart specific recognition capabilities for applications in bioimaging and targeted drug delivery. The synthesis of fluorescent organic nanoparticles from indole derivatives also represents a promising direction for creating novel imaging agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-ethyl-3-methyl-1H-indole, and how can reaction conditions be optimized?
- Methodology : A typical approach involves Friedel-Crafts alkylation or electrophilic substitution of indole derivatives. For example, iodine (10 mol%) in acetonitrile at 40°C was shown to yield up to 98% for analogous indole alkylation reactions (Table 1, Entry 16, ). Solvent choice (e.g., MeCN) and catalyst loading are critical for efficiency. Purification via flash chromatography (cyclohexane/EtOAC gradients) is standard, as demonstrated for structurally similar compounds .
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR peaks for indole derivatives typically include aromatic protons (δ 7.0–7.5 ppm) and alkyl substituents (e.g., ethyl groups at δ 1.2–1.5 ppm). HRMS data should match calculated molecular ion peaks (e.g., [M + H]⁺) within <1 ppm error .
Q. What safety precautions should be observed when handling this compound?
- Methodology : While specific toxicity data are limited, structurally similar 1-ethyl-1H-indole requires precautions against inhalation, skin contact, and eye exposure. Consult safety data sheets (SDS) for analogous compounds, and use fume hoods, gloves, and protective eyewear. Emergency measures include rinsing with water and seeking medical attention .
Advanced Research Questions
Q. How can reaction mechanisms for the alkylation of indole derivatives be elucidated, particularly for regioselective substitution at the 1- and 3-positions?
- Methodology : Mechanistic studies may employ kinetic isotope effects (KIEs) or computational modeling (e.g., DFT calculations). For iodine-catalyzed reactions (), the electrophilic activation of alcohols via in situ HI generation is proposed. Regioselectivity at the 3-position is driven by indole’s inherent electronic profile, while steric effects influence substitution at the 1-position .
Q. What strategies resolve contradictions in yield optimization for indole alkylation under varying catalytic systems?
- Methodology : Systematic screening of catalysts (e.g., FeCl₃ vs. I₂) and temperatures (Table 1, ) is key. For example, iodine outperforms AlCl₃ due to milder acidity and reduced side reactions. Contradictions in yield (e.g., 51% at RT vs. 98% at 40°C) highlight the need for kinetic studies to identify rate-limiting steps .
Q. How can computational tools predict the physicochemical properties or reactivity of this compound?
- Methodology : Platforms like ACD/Labs Percepta ( ) predict logP, pKa, and solubility. For reactivity, molecular docking or MD simulations can model interactions with biological targets. Experimental validation (e.g., comparing predicted vs. observed NMR shifts) ensures accuracy .
Q. What are the potential biological applications of this compound, based on structurally related indole derivatives?
- Methodology : Indole derivatives are explored as enzyme inhibitors or antimicrobial agents ( ). Structure-activity relationship (SAR) studies can guide modifications (e.g., introducing electron-withdrawing groups) to enhance bioactivity. Preliminary assays (e.g., MIC tests) should follow protocols used for analogs like 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
